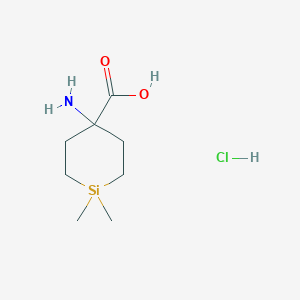

4-Amino-1,1-dimethylsilinane-4-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-1,1-dimethylsilinane-4-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C8H17NO2Si·HCl. It is known for its unique structure, which includes a silicon atom bonded to an amino group and a carboxylic acid group. This compound is often used in various scientific research applications due to its distinctive properties.

Preparation Methods

The synthesis of 4-Amino-1,1-dimethylsilinane-4-carboxylic acid;hydrochloride typically involves the following steps:

Synthetic Routes:

Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of specialized equipment to handle the reactive intermediates and ensure safety during the synthesis process.

Chemical Reactions Analysis

4-Amino-1,1-dimethylsilinane-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The amino and carboxylic acid groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol. Reaction conditions often involve specific temperatures and pH levels to optimize the yield.

Major Products: The reactions can yield a variety of products depending on the reagents and conditions used, including silane derivatives and amino acid analogs.

Scientific Research Applications

4-Amino-1,1-dimethylsilinane-4-carboxylic acid;hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex silicon-containing compounds.

Biology: The compound can be used in studies involving silicon biochemistry and its interactions with biological molecules.

Medicine: Research into potential therapeutic applications, such as drug delivery systems, is ongoing.

Industry: It is utilized in the development of materials with unique properties, such as silicon-based polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Amino-1,1-dimethylsilinane-4-carboxylic acid;hydrochloride involves its interaction with molecular targets through its amino and carboxylic acid groups. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The silicon atom in the compound also plays a role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

When compared to similar compounds, 4-Amino-1,1-dimethylsilinane-4-carboxylic acid;hydrochloride stands out due to its unique silicon-containing structure. Similar compounds include:

4-Amino-1,1-dimethylsilinane-4-carboxylic acid: Without the hydrochloride group, this compound has different solubility and reactivity properties.

Dimethylsilane derivatives: These compounds share the silicon backbone but differ in their functional groups, leading to varied applications and reactivities.

Biological Activity

4-Amino-1,1-dimethylsilinane-4-carboxylic acid; hydrochloride is a compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article reviews its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

The compound is characterized by its unique silinane structure, which contributes to its biological activity. Its molecular formula is C6H12ClN1O2, and it features an amino group, a carboxylic acid group, and a dimethylsilinane moiety.

Anticancer Activity

Recent studies have indicated that derivatives of amino acids similar to 4-Amino-1,1-dimethylsilinane-4-carboxylic acid exhibit significant anticancer properties. For instance, compounds in the related thiazolidine-4-carboxylic acid amide series have shown potent antiproliferative activity against various cancer cell lines, including melanoma and prostate cancer cells. The mechanism involves inducing apoptosis in cancer cells through cell cycle arrest and activation of apoptotic pathways .

| Compound | Cell Line | GI50 (μM) | Mechanism |

|---|---|---|---|

| 1a | Leukemia | 0.12 | Apoptosis induction |

| 1b | Colon | 10.9 | Cell cycle arrest |

Hepatitis C Virus (HCV) Inhibition

Another area of research focuses on the inhibition of HCV replication. Compounds with similar structural features to 4-Amino-1,1-dimethylsilinane have been identified as potent inhibitors of HCV assembly and release. These compounds act synergistically with existing antiviral drugs, enhancing their efficacy against HCV .

The biological activity of 4-Amino-1,1-dimethylsilinane-4-carboxylic acid; hydrochloride can be attributed to its ability to interact with specific molecular targets within cells:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspases and other apoptotic factors.

- Inhibition of Viral Assembly : It disrupts the assembly process of HCV by interfering with viral proteins necessary for replication.

Case Studies

Several case studies have illustrated the potential therapeutic applications of this compound:

- Melanoma Treatment : A study involving a derivative similar to 4-Amino-1,1-dimethylsilinane demonstrated a significant reduction in tumor size in preclinical models of melanoma. The study highlighted the compound's ability to selectively target cancerous cells while sparing normal cells .

- HCV Infection : In vitro studies showed that compounds derived from the same scaffold effectively reduced HCV replication rates by over 80% at non-toxic concentrations, suggesting a promising avenue for developing new antiviral therapies .

Properties

IUPAC Name |

4-amino-1,1-dimethylsilinane-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2Si.ClH/c1-12(2)5-3-8(9,4-6-12)7(10)11;/h3-6,9H2,1-2H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNJEMKORQCCET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(CCC(CC1)(C(=O)O)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.